![molecular formula C15H20ClNO2 B3107227 2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride CAS No. 1609406-36-1](/img/structure/B3107227.png)
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride
Overview
Description
“2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride” is a chemical compound with the CAS Number: 1609406-36-1 . It has a molecular weight of 281.78 . The IUPAC name for this compound is 2-{[3-(2-naphthyloxy)propyl]amino}ethanol hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride” is 1S/C15H19NO2.ClH/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14 (13)12-15;/h1-2,4-7,12,16-17H,3,8-11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical form of “2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride” is solid . It is typically stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the web search results.Scientific Research Applications
Probing the Effect of Arm Length and Molecular Interactions
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride exhibits interesting properties when it comes to the synthesis and structure of Cu(II) complexes. The study by Keypour et al. (2015) demonstrates how the arm length and the presence of various molecular groups, like the 3-hydroxypropyl arm, influence the formation and stability of these complexes. This research offers insight into the structural nuances and how minor changes can significantly impact the coordination sphere of metal ions in these complexes (Keypour et al., 2015).
Fluorescence Derivatization of Amino Acids
Frade et al. (2007) explored the application of naphthalene derivatives in fluorescence derivatization, particularly focusing on amino acids. This research highlights how the structural attributes of 2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride can be utilized for enhancing the fluorescence properties of amino acid derivatives, thereby expanding its applications in biological assays (Frade et al., 2007).
Exploring Chirality and Molecular Interactions
The work by Seurre et al. (2004) delves into the effects of chirality and molecular interactions, particularly looking at hydrogen bonding and its role in the formation of complexes involving 2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride. The study offers a comprehensive analysis of the intermolecular and intramolecular forces at play, contributing to our understanding of the molecular behavior of such compounds (Seurre et al., 2004).
Structural Study of Hydrogen-Bonded Complexes
Continuing the exploration of molecular interactions, another study by Seurre et al. (2004) focuses on hydrogen-bonded complexes, particularly between 2-naphthyl-1-ethanol and 2-aminoethanol derivatives. This research provides valuable insights into the formation of these complexes, their isomeric forms, and the influence of different molecular groups on the stability and structure of the complexes (Seurre et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-(3-naphthalen-2-yloxypropylamino)ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-10-9-16-8-3-11-18-15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,16-17H,3,8-11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXZSLUUCYPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCNCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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